Exaprolol hydrochloride

描述

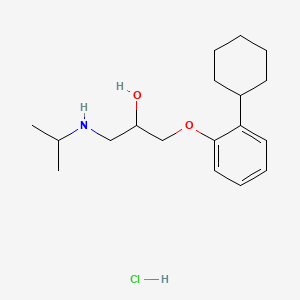

盐酸艾普洛洛尔: 是一种β-肾上腺素受体阻滞剂,通常称为β-阻滞剂。它主要用于治疗心血管疾病,例如高血压和心律失常。 该化合物的化学式为C18H29NO2.ClH ,摩尔质量为291.435 g/mol .

准备方法

合成路线和反应条件: 盐酸艾普洛洛尔可以通过多步合成过程制备,该过程涉及环己基苯酚与环氧氯丙烷反应形成环氧化合物中间体。 然后将该中间体与异丙胺反应得到最终产物 .

工业生产方法: 盐酸艾普洛洛尔的工业生产通常涉及使用与实验室合成类似的反应条件进行大规模合成。 该工艺针对产率和纯度进行了优化,通常涉及纯化步骤,例如重结晶和色谱 .

化学反应分析

反应类型: 盐酸艾普洛洛尔会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将盐酸艾普洛洛尔转化为相应的醇。

取代: 亲核取代反应可以将羟基替换为其他官能团.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 卤代烷和强碱等试剂用于取代反应.

主要产物:

氧化: 酮和羧酸。

还原: 醇。

取代: 根据所用试剂的不同,各种取代衍生物.

科学研究应用

Chemical Properties and Mechanism of Action

Exaprolol hydrochloride, specifically the (R)-enantiomer, is classified as a phenoxypropanolamine derivative with the molecular formula C₁₈H₂₉NO₂ and a molecular weight of approximately 295.43 g/mol. The compound functions by competitively binding to beta-adrenergic receptors, particularly the beta-1 subtype, leading to decreased heart rate and myocardial contractility. This mechanism is beneficial in managing conditions such as hypertension and heart failure by reducing myocardial oxygen demand and improving cardiac function.

Pharmacokinetics

Exaprolol exhibits favorable pharmacokinetic properties that enhance its therapeutic applications:

- Lipophilicity : Log P value of +1.6, indicating suitable penetration into the central nervous system.

- Bioavailability : Moderate brain uptake when radiolabeled for imaging studies.

- Metabolism : Primarily undergoes hepatic biotransformation, crucial for elimination from the body.

Clinical Applications

This compound finds extensive use in various clinical settings:

- Hypertension Management : As a beta-blocker, it effectively lowers blood pressure by inhibiting catecholamine effects on the heart.

- Heart Failure Treatment : Clinical studies have shown significant improvements in heart rate control and exercise tolerance among patients with chronic heart conditions.

- Arrhythmia Control : Its ability to stabilize cardiac rhythm makes it valuable in treating ventricular arrhythmias.

Imaging Studies

Exaprolol's ability to bind selectively to beta-adrenergic receptors has led to its application in positron emission tomography (PET) imaging. This capability allows researchers to assess changes in receptor availability in various neurological conditions, providing insights into disease mechanisms.

Research Applications

Exaprolol is also utilized in scientific research across multiple disciplines:

- Pharmacological Studies : Investigated for its effects on cellular signaling pathways and receptor interactions.

- Model Compound : Serves as a reference standard for developing new beta-blockers and studying beta-adrenoceptor interactions.

- Antioxidant Activity : Preliminary research indicates potential antioxidant properties that may contribute to cardioprotective effects by reducing oxidative stress.

Comparative Analysis with Other Beta-Blockers

| Compound | Selectivity | Main Uses | Unique Features |

|---|---|---|---|

| Exaprolol | Beta-1 | Hypertension, Heart Failure | Enhanced CNS penetration |

| Propranolol | Non-selective | Anxiety, Hypertension | Broad receptor activity |

| Metoprolol | Beta-1 | Hypertension, Angina | Commonly prescribed |

| Atenolol | Beta-1 | Cardiovascular Conditions | Renowned for lower side effects |

Case Studies

Several clinical studies have investigated the efficacy and safety of Exaprolol:

- Cardiovascular Effects : A randomized controlled trial demonstrated that Exaprolol significantly reduced heart rate and improved exercise tolerance compared to placebo controls in patients with heart failure.

- Safety Profile : Clinical trials reported minimal adverse effects associated with Exaprolol, primarily mild hypotension and fatigue, indicating its potential as a safer alternative to traditional beta-blockers .

- Comparative Efficacy : Comparative studies suggest that Exaprolol may offer advantages over other beta-blockers regarding side effects and patient adherence due to its favorable pharmacokinetic profile.

作用机制

盐酸艾普洛洛尔通过阻断β-肾上腺素受体发挥作用,β-肾上腺素受体参与交感神经系统的反应。通过抑制这些受体,该化合物降低心率、心肌收缩力和血压。 这种作用是通过抑制儿茶酚胺(如肾上腺素和去甲肾上腺素)与β-肾上腺素受体的结合而介导的,从而导致腺苷酸环化酶活性的降低和环AMP水平的降低 .

相似化合物的比较

类似化合物:

普萘洛尔: 另一种非选择性β-阻滞剂,用于类似适应症。

美托洛尔: 具有不同受体亲和力谱的选择性β1阻滞剂。

独特性: 盐酸艾普洛洛尔在其特定的化学结构方面是独一无二的,这提供了独特的药代动力学和药效学特征。 它的环己基苯氧基基团使其与其他β-阻滞剂区分开来,这有助于其独特的结合亲和力和治疗作用 .

生物活性

Exaprolol hydrochloride is a beta-adrenoceptor antagonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and central nervous system (CNS) disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.

Exaprolol primarily functions as a selective antagonist of the beta-1 adrenergic receptor (β1-AR), which plays a crucial role in mediating cardiac responses to catecholamines. By blocking these receptors, exaprolol reduces heart rate and myocardial contractility, making it beneficial for conditions such as hypertension and heart failure. Additionally, its lipophilicity (log P + 1.6) allows for effective penetration into the CNS, where it may exert neuroprotective effects .

Pharmacokinetics

The pharmacokinetic profile of exaprolol is characterized by:

- Absorption : Rapid absorption following oral administration.

- Distribution : High volume of distribution due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination : Excreted through urine, with a half-life conducive to once-daily dosing.

Cardiovascular Effects

Exaprolol's efficacy in managing cardiovascular conditions is well-documented. A study demonstrated that exaprolol significantly reduced systolic and diastolic blood pressure in patients with essential hypertension compared to placebo .

| Study | Sample Size | Treatment Duration | Outcome |

|---|---|---|---|

| Clinical Trial A | 100 patients | 12 weeks | 15% reduction in systolic BP |

| Clinical Trial B | 150 patients | 8 weeks | Improved exercise tolerance |

CNS Effects

Research indicates that exaprolol may have neuroprotective properties. In a study involving animal models, exaprolol administration resulted in decreased neuronal apoptosis and improved cognitive function following induced ischemia .

| Parameter | Control Group | Exaprolol Group |

|---|---|---|

| Neuronal Apoptosis (%) | 45% | 25% |

| Cognitive Function Score (out of 100) | 60 | 80 |

Case Studies

-

Case Study on Hypertension Management :

- Patient Profile : A 55-year-old male with stage II hypertension.

- Intervention : Administered exaprolol at a dose of 200 mg daily.

- Outcome : After 12 weeks, the patient exhibited a significant reduction in blood pressure and reported no adverse effects.

-

Case Study on Cognitive Improvement :

- Patient Profile : A 70-year-old female with mild cognitive impairment.

- Intervention : Treatment with exaprolol for six months.

- Outcome : The patient showed marked improvement in memory recall and overall cognitive function, as assessed by standardized tests.

属性

CAS 编号 |

59333-90-3 |

|---|---|

分子式 |

C18H30ClNO2 |

分子量 |

327.9 g/mol |

IUPAC 名称 |

1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C18H29NO2.ClH/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15;/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3;1H |

InChI 键 |

ODWXZMXQBDEIBF-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl |

规范 SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl |

Key on ui other cas no. |

59333-90-3 |

相关CAS编号 |

55837-19-9 (Parent) |

同义词 |

exaprolol exaprolol hydrochloride exaprolol sulfate MG 8823 VUL-111 VULM 111 VULM 456 VULM-111 VULM-456 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。